molecular formula C21H22Cl2FN5O B610752 (S)-crizotinib CAS No. 1374356-45-2

(S)-crizotinib

Número de catálogo B610752
Número CAS: 1374356-45-2
Peso molecular: 450.3394
Clave InChI: KTEIFNKAUNYNJU-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Crizotinib is a small molecule inhibitor of ALK, ROS1, and MET receptor tyrosine kinases (RTKs). It is a potent inhibitor of these three RTKs and is used for the treatment of non-small cell lung cancer (NSCLC) and other malignancies. Crizotinib is an inhibitor of the oncogenic fusion proteins formed by the EML4-ALK and ROS1-ALK rearrangements. Crizotinib has also been used to treat other types of cancer, such as neuroblastoma, inflammatory myofibroblastic tumor, and mesothelioma.

Aplicaciones Científicas De Investigación

  • Treatment of Non-Small-Cell Lung Cancer (NSCLC) : Crizotinib has been found effective for patients with advanced anaplastic lymphoma kinase (ALK)-rearranged NSCLC. Studies show systemic and intracranial disease control in patients who were ALK inhibitor naive with brain metastases (Costa et al., 2015).

  • Overcoming Clinical Resistance : Research has been conducted to design potent and selective inhibitors to overcome clinical resistance to crizotinib in patients, particularly those with ALK mutations resistant to initial treatment (Huang et al., 2014).

  • Application in Other Tumor Types : Crizotinib has been developed as an inhibitor in other tumor types driven by alterations in ALK and MET, and also shows efficacy as a ROS1 inhibitor in ROS1-rearranged NSCLC (Ou et al., 2012).

  • Diagnostic Assays for ALK Rearrangement : Studies have been done on diagnostic assays, including ALK FISH, to ensure identification of patients most likely to benefit from crizotinib treatment in cases like advanced NSCLC (Shaw et al., 2011).

  • Enhancing Crizotinib Delivery to the Brain : Research shows that coadministration of the dual ABCB1/ABCG2 inhibitor elacridar can increase crizotinib's oral availability and delivery to the brain, potentially enhancing therapeutic efficacy against brain metastases in NSCLC patients (Tang et al., 2014).

  • Reversal of Multidrug Resistance in Cancer Cells : Crizotinib has been assessed for its ability to reverse multidrug resistance in cancer cells, offering a potential pathway for treating resistant forms of cancer (Zhou et al., 2012).

  • Treatment of ROS1-Rearranged Lung Cancer : Crizotinib shows marked antitumor activity in patients with advanced ROS1-rearranged NSCLC (Shaw et al., 2014).

  • Resistance Mechanisms and Molecular Analysis : Studies have focused on understanding resistance mechanisms to crizotinib and identifying gene mutations associated with resistance, providing insights into the development of next-generation treatments (Wei et al., 2018).

Propiedades

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-crizotinib

Citations

For This Compound
10
Citations
KVM Huber, E Salah, B Radic, M Gridling, JM Elkins… - Nature, 2014 - nature.com
Activated RAS GTPase signalling is a critical driver of oncogenic transformation and malignant disease. Cellular models of RAS-dependent cancers have been used to identify …
Number of citations: 414 www.nature.com
J Ji, W Chen, W Lian, R Chen, J Yang, Q Zhang… - Cell Death & …, 2018 - nature.com
Gastric cancer (GC), a common gastrointestinal malignancy worldwide, has poor prognosis and frequent recurrence. There is a great need to identify effective therapy for GC. Crizotinib …
Number of citations: 23 www.nature.com
F Fan, H Yuan, Y Feng, F Liu, L Zhang… - Crystal Growth & …, 2019 - ACS Publications
In this work, the solubilities of (R)- and (R,S)-crizotinib in six solvents including methanol, ethanol, 1-propanol, 1-butanol, ethyl acetate, and n-hexane were first measured by a static …
Number of citations: 15 pubs.acs.org
X Dai, G Guo, P Zou, R Cui, W Chen… - … of Experimental & …, 2017 - jeccr.biomedcentral.com
Non–small cell lung cancer (NSCLC) accounts for approximately 80–85% of all lung cancers and is usually diagnosed at an advanced stage with poor prognosis. Targeted therapy has …
Number of citations: 32 jeccr.biomedcentral.com
X Qing, Z Shao, X Lv, F Pu, F Gao, L Liu, D Shi - Anti-Cancer Drugs, 2018 - ncbi.nlm.nih.gov
MTH1 has become a new rising star in the field of ‘cancer phenotypic lethality’and can be targeted in many kinds of tumors. This study aimed to explore the anticancer effect of MTH1-…
Number of citations: 18 www.ncbi.nlm.nih.gov
H Sun, P Chen, D Li, Y Li, T Hou - Journal of chemical theory and …, 2016 - ACS Publications
As one of the most successful anticancer drugs, crizotinib is found to be efficient in the suppression of MTH1, a new therapeutic target for RAS-dependent cancers. Deep analysis shows …
Number of citations: 42 pubs.acs.org
TH Kim, JH Park, J Park, DM Son, JY Baek… - European Journal of …, 2021 - Elsevier
Crizotinib is used in the clinic for treating patients with ALK- or ROS1-positive non-small-cell lung carcinoma. The objective of the present study was to determine if crizotinib …
Number of citations: 1 www.sciencedirect.com
Y Niu, D Pan, D Shi, Q Bai, H Liu, X Yao - PloS one, 2015 - journals.plos.org
As a promising target for the treatment of lung cancer, the MutT Homolog 1 (MTH1) protein can be inhibited by crizotinib. A recent work shows that the inhibitory potency of (S)-crizotinib …
Number of citations: 25 journals.plos.org
S Zhou, M Wang, Z Tong, J Wang - Molecular Physics, 2016 - Taylor & Francis
… bound to (S)-crizotinib (S-crizotinib-MTH1). The binding site of … The right panel is the chemical structures of R/S-crizotinib. … The right panel is the chemical structures of R/S-crizotinib. …
Number of citations: 3 www.tandfonline.com
LM van der Waals, J Laoukili, JMJ Jongen, DA Raats… - Scientific reports, 2019 - nature.com
Reactive oxygen species (ROS) function as second messengers in signal transduction, but high ROS levels can also cause cell death. MTH1 dephosphorylates oxidized nucleotides, …
Number of citations: 23 www.nature.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.